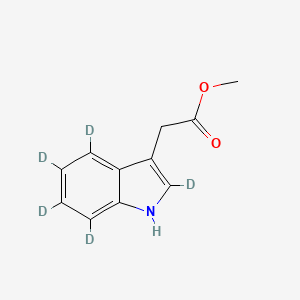
メチルインドール-2,4,5,6,7-D5-3-酢酸
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl indole-2,4,5,6,7-D5-3-acetate is a deuterated compound, meaning it contains deuterium atoms instead of hydrogen. This compound is a methyl ester derivative of indole-3-acetic acid, a naturally occurring plant hormone known as auxin. The deuterium labeling makes it useful in various scientific research applications, particularly in studies involving metabolic pathways and reaction mechanisms.
科学的研究の応用
Methyl indole-2,4,5,6,7-D5-3-acetate has a wide range of applications in scientific research:
Chemistry: Used as a tracer in studies of reaction mechanisms and metabolic pathways.
Biology: Helps in understanding the role of auxins in plant growth and development.
Medicine: Investigated for its potential therapeutic effects and as a tool in drug metabolism studies.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
Target of Action
Methyl Indole-2,4,5,6,7-D5-3-acetate, a derivative of indole, is primarily used in the fields of pharmaceuticals and fragrance . Indole is a signaling molecule produced by both bacteria and plants . The compound’s primary targets are likely to be the receptors that bind indole and its derivatives .
Mode of Action
Indole and its derivatives maintain intestinal homeostasis and impact liver metabolism and the immune response .
Biochemical Pathways
Indole and its derivatives are known to be involved in various physiological processes . They can influence the biological effects of bacteria as signaling molecules .
Pharmacokinetics
In the pharmaceutical industry, methyl indole-2,4,5,6,7-d5-3-acetate is used as a tracer in drug metabolism studies . This suggests that it may have favorable pharmacokinetic properties.
Result of Action
Indole and its derivatives are known to maintain intestinal homeostasis and impact liver metabolism and the immune response .
Action Environment
The action of Methyl Indole-2,4,5,6,7-D5-3-acetate may be influenced by various environmental factors. For instance, the compound is stable under normal conditions of use and storage, but it can react with strong oxidizing agents and strong acids .
生化学分析
Biochemical Properties
It is known that it is a colorless to pale yellow liquid that is soluble in organic solvents such as ethanol and diethyl ether . It has a boiling point of 239 °C and a flash point of 104 °C .
Molecular Mechanism
It is known that it is used as a tracer in drug metabolism studies .
Temporal Effects in Laboratory Settings
It is known that the compound is stable under normal conditions of use and storage .
Metabolic Pathways
It is known that it is involved in the metabolism of tryptophan .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Methyl indole-2,4,5,6,7-D5-3-acetate typically involves the deuteration of indole-3-acetic acid followed by esterification. One common method involves the use of deuterated reagents to introduce deuterium atoms into the indole ring. The reaction conditions often include the use of deuterated solvents and catalysts to ensure high incorporation of deuterium.
Industrial Production Methods
Industrial production of Methyl indole-2,4,5,6,7-D5-3-acetate may involve large-scale deuteration processes using specialized equipment to handle deuterated reagents. The process is optimized to achieve high yields and purity, making the compound suitable for use in research and development.
化学反応の分析
Types of Reactions
Methyl indole-2,4,5,6,7-D5-3-acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The indole ring can undergo electrophilic substitution reactions, such as halogenation or nitration.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are often used.
Substitution: Electrophilic substitution reactions may involve reagents like halogens (chlorine, bromine) or nitrating agents (nitric acid).
Major Products Formed
Oxidation: Indole-3-acetic acid derivatives.
Reduction: Indole-3-ethanol derivatives.
Substitution: Halogenated or nitrated indole derivatives.
類似化合物との比較
Similar Compounds
Methyl indole-3-acetate: A non-deuterated analog with similar chemical properties but lacking the stability provided by deuterium.
Indole-3-acetic acid: The parent compound, a natural plant hormone with widespread biological activity.
Indole-3-butyric acid: Another auxin analog used in plant growth studies.
Uniqueness
Methyl indole-2,4,5,6,7-D5-3-acetate is unique due to its deuterium labeling, which enhances its stability and makes it an invaluable tool in research applications. The deuterium atoms allow for precise tracking in metabolic studies, providing insights that are not possible with non-deuterated compounds.
特性
IUPAC Name |
methyl 2-(2,4,5,6,7-pentadeuterio-1H-indol-3-yl)acetate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11NO2/c1-14-11(13)6-8-7-12-10-5-3-2-4-9(8)10/h2-5,7,12H,6H2,1H3/i2D,3D,4D,5D,7D |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KTHADMDGDNYQRX-BCDFGHNYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CC1=CNC2=CC=CC=C21 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1=C(C(=C2C(=C1[2H])C(=C(N2)[2H])CC(=O)OC)[2H])[2H] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11NO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.24 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














